3-(3-Bromophenoxy)propanenitrile CAS number and molecular formula
3-(3-Bromophenoxy)propanenitrile CAS number and molecular formula
Abstract: This technical guide provides a comprehensive overview of 3-(3-Bromophenoxy)propanenitrile, a versatile chemical intermediate. Due to the limited availability of specific data for the meta isomer, this document will focus on the closely related and well-documented isomer, 3-(4-Bromophenoxy)propanenitrile , covering its fundamental chemical properties, synthesis methodologies with mechanistic insights, and its applications in scientific research and development. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug discovery.
Introduction and Core Chemical Identity
In the landscape of organic synthesis, functionalized nitriles are pivotal building blocks due to the versatile reactivity of the cyano group. 3-(Bromophenoxy)propanenitrile isomers, in particular, serve as valuable precursors for a variety of more complex molecules. While information on the meta isomer, 3-(3-Bromophenoxy)propanenitrile, is scarce in publicly accessible chemical literature, its para isomer, 3-(4-Bromophenoxy)propanenitrile , is a well-characterized compound. This guide will therefore focus on the latter, providing a robust technical foundation for its use.
The core structure of 3-(4-Bromophenoxy)propanenitrile features a brominated aromatic ring linked via an ether bond to a propanenitrile moiety. This combination of a reactive bromine atom, a nucleophilic nitrile group, and an aromatic scaffold makes it a molecule of interest for constructing diverse molecular architectures.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. The key identifiers and properties of 3-(4-Bromophenoxy)propanenitrile are summarized below.
| Property | Value | Source |
| CAS Number | 118449-57-3 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1][2][3] |
| Molecular Weight | 226.07 g/mol | [1][2] |
| Appearance | Not specified in search results | |
| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 162.1 ± 22.3 °C | [2] |
| Refractive Index | 1.551 | [2] |
Synthesis and Mechanistic Considerations
The primary synthetic route to 3-(4-Bromophenoxy)propanenitrile is a nucleophilic substitution reaction between 4-bromophenol and acrylonitrile or a suitable 3-halopropanenitrile.
General Synthesis Protocol: Williamson Ether Synthesis Variant
A common method for preparing 3-(4-Bromophenoxy)propanenitrile involves the reaction of 4-bromophenol with acrylonitrile in the presence of a base. This reaction is a variation of the Williamson ether synthesis.
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Step-by-Step Methodology:
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Deprotonation of Phenol: In a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile), 4-bromophenol is treated with a base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic 4-bromophenoxide anion. The choice of base is critical; stronger bases like NaH will lead to a faster reaction but require more stringent anhydrous conditions. Weaker bases like K₂CO₃ are often sufficient and offer easier handling.
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Nucleophilic Attack: Acrylonitrile is added to the reaction mixture. The 4-bromophenoxide anion then acts as a nucleophile, attacking the β-carbon of the acrylonitrile in a Michael addition-type reaction.
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Work-up and Purification: Upon completion of the reaction (monitored by techniques such as TLC or GC-MS), the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 3-(4-Bromophenoxy)propanenitrile.
Alternative Synthesis: Reaction with 3-Bromopropionitrile
An alternative approach involves the direct reaction of 4-bromophenol with 3-bromopropionitrile under basic conditions.[4][5] This follows a more classical Williamson ether synthesis pathway where the phenoxide displaces the bromide ion.
Reaction Workflow:
Workflow for the synthesis of 3-(4-Bromophenoxy)propanenitrile.
Applications in Research and Development
While specific applications for 3-(4-Bromophenoxy)propanenitrile are not extensively detailed in the provided search results, its structure suggests its utility as an intermediate in several areas of chemical synthesis.
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Pharmaceutical Synthesis: The molecule contains functionalities that are common in pharmacologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of derivatives. The bromo-aromatic moiety is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.
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Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on versatile building blocks like this one.
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Materials Science: The aromatic core and polar nitrile group could be incorporated into polymers or liquid crystals, although this is a more speculative application without further data.
Safety and Handling
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General Handling: As with all chemicals, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
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Toxicity of Related Compounds: It is prudent to consider the hazards of related compounds. For instance, 3-bromopropionitrile is listed as acutely toxic and an irritant.[4] While the toxicity of 3-(4-Bromophenoxy)propanenitrile may differ, it is wise to handle it with a high degree of caution.
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Disposal: Chemical waste should be disposed of in accordance with local and national regulations.
Conclusion
3-(4-Bromophenoxy)propanenitrile is a valuable chemical intermediate with a straightforward synthesis. Its utility lies in the orthogonal reactivity of its functional groups, which allows for sequential chemical transformations. While further research into its specific applications is needed, its potential as a building block in medicinal chemistry and other areas of organic synthesis is clear. Researchers utilizing this compound should adhere to standard laboratory safety protocols, paying particular attention to the potential hazards associated with related brominated and nitrile-containing compounds.
References
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Biosynce. 3-(4-Bromophenoxy)propanenitrile CAS 118449-57-3. [Link]
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PubChemLite. 3-(4-bromophenoxy)propanenitrile (C9H8BrNO). [Link]
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PubChem. 3-Bromopropionitrile. [Link]
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Cheméo. Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). [Link]
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PubChem. 3-(3-Methoxyphenoxy)propanenitrile. [Link]
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PubChem. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. [Link]
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Cheméo. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. [Link]
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